7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazatricyclo core allows it to fit into binding sites and modulate biological pathways. This can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-cyclohexyl-N5-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c][2,7]naphthyridine-1,5-diamine
- Methyl (7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.0{1,10}.0{3,8}]pentadeca-3(8),4,9,11,13-pentaene-5-carboxamide)
Uniqueness
What sets 7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its unique triazatricyclo framework, which provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H32N6O3 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
7-cyclohexyl-6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H32N6O3/c1-17-7-8-21-28-23-20(25(33)30(21)16-17)15-19(22(26)31(23)18-5-3-2-4-6-18)24(32)27-9-10-29-11-13-34-14-12-29/h7-8,15-16,18,26H,2-6,9-14H2,1H3,(H,27,32) |
InChI Key |
FMITZAHMHCAYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)C(=O)NCCN5CCOCC5)C=C1 |
Origin of Product |
United States |
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